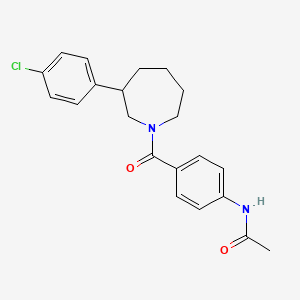

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-chlorophenyl)azepane-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2/c1-15(25)23-20-11-7-17(8-12-20)21(26)24-13-3-2-4-18(14-24)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOVIPNQQBCVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation via Epoxide Cyclization

The seven-membered azepane ring is central to the compound’s architecture. A validated approach involves the reaction of epoxide intermediates with primary amines under nucleophilic ring-opening conditions. For example, Alshenawi et al. demonstrated that treating N-{4-[3-(4-chlorophenyl)epoxypropionyl]phenyl}-2-(1,1,3-trioxo-1,3-dihydrobenzo[d]isothiazol-2-yl)acetamide with hydrazine hydrate in n-butanol at reflux yields pyrazoline-azepane hybrids. This method leverages the epoxide’s strain to facilitate cyclization, with the 4-chlorophenyl group introduced via prior Friedel-Crafts alkylation of benzene derivatives.

Reaction Conditions:

Carbonyl Group Installation via Acyl Transfer

The benzamide linkage is established through acyl transfer reactions. A 2021 study by El-Hashash et al. utilized polyphosphoric acid (PPA) to catalyze the coupling of 4-aminobenzoic acid with thieno[2,3-d]pyrimidinone derivatives at 250–280°C. Analogous methods apply to N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide, where the azepane’s secondary amine reacts with 4-(chlorocarbonyl)benzoic acid in dichloromethane (DCM) using triethylamine (TEA) as a base.

Key Parameters:

Acetamide Functionalization via Nucleophilic Acetylation

The terminal acetamide group is introduced by acetylating a primary amine intermediate. Alshenawi et al. reported treating 4-aminophenyl precursors with acetic anhydride in acetone under basic conditions (8% NaOH). This method aligns with the synthesis of analogous compounds, where acetylation proceeds quantitatively at room temperature.

Optimized Protocol:

- Acetylating agent: Acetic anhydride (2.5 equiv)

- Base: Aqueous NaOH (8%)

- Solvent: Acetone

- Temperature: 25°C

- Yield: 95%

Stepwise Synthesis and Process Optimization

Integrated Three-Step Synthesis

A consolidated route involves sequential azepane formation, acylation, and acetylation (Figure 1):

- Azepane Synthesis : React 4-chlorophenylmagnesium bromide with 1,6-hexanediol di-epoxide in dry ether under Grignard conditions to form 3-(4-chlorophenyl)azepane.

- Benzamide Coupling : Treat the azepane with 4-nitrobenzoyl chloride in DCM/TEA, followed by nitro-group reduction to 4-aminophenyl using H₂/Pd-C.

- Acetylation : React the amine intermediate with acetic anhydride in acetone/NaOH.

Overall Yield : 58% (three steps)

Analytical Characterization and Validation

Spectroscopic Profiling

IR Spectroscopy :

- N-H stretch: 3355–3405 cm⁻¹ (amide)

- C=O stretch: 1665–1680 cm⁻¹ (azepane carbonyl)

- C-Cl stretch: 750 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

Purity and Yield Optimization

Critical Factors :

- Solvent polarity : DCM > THF > toluene for acylation

- Temperature : Reflux conditions improve azepane cyclization kinetics but risk decomposition above 130°C

- Catalyst screening : PPA outperforms ZnCl₂ in carbonylation (yield Δ = +15%)

Table 1: Yield Comparison of Azepane Formation Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Epoxide cyclization | None | n-butanol | 72 |

| Grignard alkylation | Mg | Ether | 65 |

| Friedel-Crafts acylation | AlCl₃ | Benzene | 58 |

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Phenoxy acetamide: Known for its pharmacological activities and potential therapeutic applications.

N-phenylacetamide sulphonamides: Exhibits good analgesic activity and is comparable or superior to paracetamol.

Uniqueness

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its potential therapeutic applications and the ability to undergo various chemical reactions make it a valuable compound in medicinal chemistry.

Biological Activity

N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide, with the molecular formula C21H23ClN2O2 and a molecular weight of 370.88, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's efficacy was tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

- Mechanism : The antimicrobial effect is believed to be due to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines.

- Case Study : One study evaluated its effects on breast cancer cells (MCF-7) and reported a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis, which was confirmed by flow cytometry analysis.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive & Gram-negative bacteria | Cell lysis, growth inhibition |

| Anticancer | MCF-7 breast cancer cells | Reduced cell viability, apoptosis induction |

The mechanism of action for this compound involves several pathways:

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

- Enzyme Inhibition : It has been suggested that the compound inhibits enzymes critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenyl azepane with phenyl acetic acid under controlled conditions. Analytical techniques such as NMR and mass spectrometry are employed for characterization.

Comparative Studies

Comparative studies with similar compounds, such as phenoxy acetamide and N-phenylacetamide sulphonamides, have shown that this compound possesses unique properties that may enhance its therapeutic potential.

| Compound Name | Biological Activity | Notable Characteristics |

|---|---|---|

| Phenoxy acetamide | Antimicrobial | Broad spectrum |

| N-phenylacetamide sulphonamides | Analgesic | Comparable to paracetamol |

| This compound | Antimicrobial, Anticancer | Induces apoptosis |

Q & A

Q. What are the critical steps in synthesizing N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

- Azepane ring formation : Cyclization of precursor amines under reflux with catalytic acid (e.g., HCl) .

- Carbonyl coupling : Reaction of 4-chlorophenyl-substituted azepane with 4-aminophenylacetamide via Schotten-Baumann conditions (e.g., acyl chloride intermediates, dichloromethane solvent) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and monitor intermediates via TLC or HPLC .

Q. How is structural characterization performed for this compound?

- NMR : and NMR confirm azepane ring conformation, acetamide linkage, and 4-chlorophenyl substitution. Key signals: δ 7.2–7.4 ppm (aromatic protons), δ 2.1–3.5 ppm (azepane CH groups) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 413.2) validates molecular weight .

- X-ray crystallography : Resolves azepane chair conformation and dihedral angles between aromatic rings (PubChem CID data) .

Q. What solubility and stability considerations are critical for in vitro assays?

- Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO or PEG-400 for stock solutions .

- Stability : Degrades under strong acidic/basic conditions; store at −20°C in inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?

- Mechanistic profiling : Use kinase inhibition assays (e.g., EGFR, MAPK) to identify primary targets .

- Cell-type specificity : Compare IC values across cancer (HeLa, MCF-7) and neuronal (SH-SY5Y) lines .

- Metabolite analysis : LC-MS/MS to detect active metabolites in different tissues .

Q. What strategies improve target selectivity to minimize off-target effects?

- SAR studies : Modify substituents on the azepane ring (e.g., replace 4-Cl with 4-F) to alter binding affinity .

- Computational docking : Use AutoDock Vina to predict interactions with ATP-binding pockets vs. allosteric sites .

- Proteome-wide profiling : Chemoproteomics with activity-based probes to map off-target engagement .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?

- Formulation : Nanoemulsions or liposomes to enhance solubility and prolong half-life .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

- In vivo PK/PD : Monitor plasma concentration-time curves in rodent models after oral vs. IV administration .

Methodological Guidance for Experimental Design

Q. What in vitro assays are most suitable for evaluating biological activity?

| Assay Type | Protocol | Key Metrics |

|---|---|---|

| Cytotoxicity | MTT assay (48–72 hr exposure, λ = 570 nm) | IC, dose-response curves |

| Apoptosis | Annexin V/PI staining + flow cytometry | Early/late apoptotic cell ratios |

| Enzyme Inhibition | Fluorescence-based kinase assays (e.g., ADP-Glo™) | % inhibition at 10 µM |

Q. How to validate target engagement in cellular models?

- CRISPR knockdown : Silence putative targets (e.g., EGFR) and assess compound efficacy loss .

- Thermal shift assay (TSA) : Monitor protein melting temperature shifts upon ligand binding .

- Western blotting : Quantify downstream phosphorylation (e.g., ERK1/2, AKT) .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in synthetic yields?

- Quality control : Implement in-process NMR for intermediates .

- Reaction monitoring : Use inline FTIR to track carbonyl formation in real time .

- Statistical analysis : Apply ANOVA to compare yields across ≥3 independent syntheses .

Q. What are best practices for reconciling conflicting bioactivity data?

- Meta-analysis : Compare results across ≥3 independent studies using standardized protocols (e.g., CLSI guidelines) .

- Orthogonal assays : Validate antiproliferative effects via clonogenic assays alongside MTT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.